

# Spectroscopic Analysis of 5-Formyl-2-methoxyphenylboronic acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 5-Formyl-2-methoxyphenylboronic acid

**Cat. No.:** B137134

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **5-Formyl-2-methoxyphenylboronic acid** ( $C_8H_9BO_4$ ), a valuable building block in organic synthesis and drug discovery. Due to the limited availability of public spectroscopic data for this specific compound, this guide combines experimental data for Fourier-Transform Infrared (FT-IR) spectroscopy with predicted data for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to offer a thorough analytical profile. The methodologies presented are based on established protocols for analogous arylboronic acids and aromatic aldehydes.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **5-Formyl-2-methoxyphenylboronic acid**. It is important to note that while the FT-IR data is experimental, the NMR and MS data are predicted based on the compound's structure and spectral data of similar molecules.

Table 1: Predicted  $^1H$  NMR Spectroscopic Data (500 MHz,  $CDCl_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~9.90	s	1H	-CHO
~7.95	dd	1H	Ar-H
~7.60	d	1H	Ar-H
~7.10	d	1H	Ar-H
~5.50	br s	2H	-B(OH) <sub>2</sub>
~3.90	s	3H	-OCH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
~192.0	C=O (aldehyde)
~160.0	C-O (aromatic)
~138.0	C-B (aromatic)
~135.0	C-H (aromatic)
~130.0	C-CHO (aromatic)
~125.0	C-H (aromatic)
~112.0	C-H (aromatic)
~56.0	-OCH <sub>3</sub>

Table 3: Experimental FT-IR (ATR) Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300-2500	Broad	O-H stretch (boronic acid dimer)
~2950	Medium	C-H stretch (aromatic)
~2850	Medium	C-H stretch (aldehyde)
~1680	Strong	C=O stretch (aldehyde)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic ring)
~1350	Strong	B-O stretch
~1250	Strong	C-O stretch (ether)
~1020	Medium	in-plane C-H bend (aromatic)
~850	Medium-Strong	out-of-plane C-H bend (aromatic)

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/z	Relative Intensity (%)	Assignment
180	High	[M] <sup>+</sup> (Molecular Ion)
162	Medium	[M - H <sub>2</sub> O] <sup>+</sup>
151	Medium	[M - CHO] <sup>+</sup>
135	High	[M - B(OH) <sub>2</sub> ] <sup>+</sup>
121	Medium	[M - CHO - H <sub>2</sub> O] <sup>+</sup>
107	Medium	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for the analysis of solid aromatic boronic acids and can be adapted for **5-Formyl-2-methoxyphenylboronic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (<sup>1</sup>H) and carbon (<sup>13</sup>C) chemical environments in the molecule.

Methodology:

- Sample Preparation:
  - Accurately weigh 5-10 mg of **5-Formyl-2-methoxyphenylboronic acid** for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR.[\[1\]](#)
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry NMR tube.[\[2\]](#)
  - A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[\[3\]](#)
  - Note: Arylboronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra. To minimize this, ensure the sample and solvent are dry. Alternatively, running the spectrum in a coordinating solvent like DMSO-d<sub>6</sub> or adding a few drops of D<sub>2</sub>O can help break up oligomers.[\[4\]](#)
- Instrumentation and Data Acquisition:
  - Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).
  - Acquire the <sup>1</sup>H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - For <sup>13</sup>C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon environment. A larger number of scans will be necessary due to the low natural abundance of <sup>13</sup>C.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

**Methodology:**

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[5]
  - Place a small amount of the solid **5-Formyl-2-methoxyphenylboronic acid** powder directly onto the ATR crystal.[6]
  - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[5]
- Instrumentation and Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal.[6]
  - Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400  $\text{cm}^{-1}$ ).
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

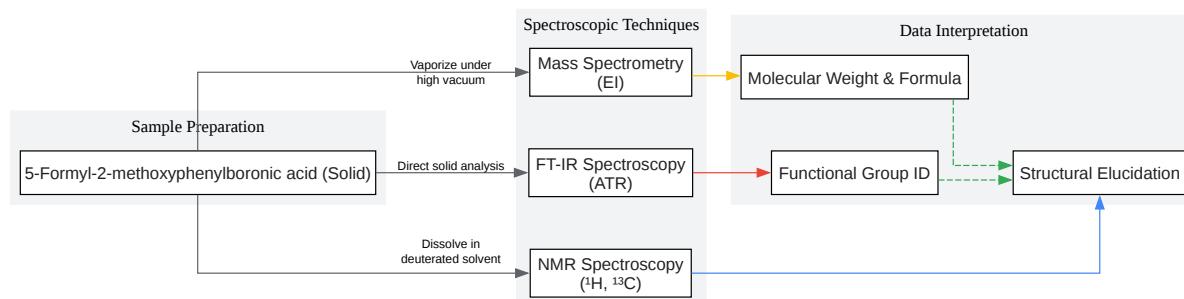
**Methodology:**

- Sample Preparation and Introduction:
  - The compound must be volatile for analysis by Electron Ionization (EI).[7]
  - Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.[7]
  - The sample will be heated in the vacuum of the mass spectrometer to induce vaporization. [8]
- Instrumentation and Data Acquisition (Electron Ionization - EI):

- Ionize the gaseous sample molecules using a high-energy electron beam (typically 70 eV).  
[7][9]
- The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

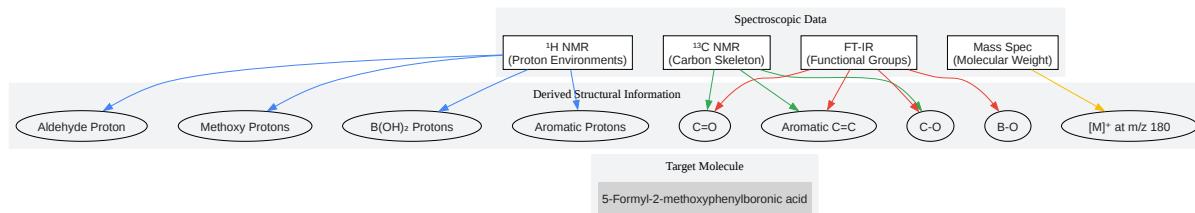
## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the different techniques in elucidating the structure of **5-Formyl-2-methoxyphenylboronic acid**.



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Caption: General workflow for the spectroscopic analysis of **5-Formyl-2-methoxyphenylboronic acid**.



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Caption: Relationship between spectroscopic data and structural features of the target molecule.

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## References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. reddit.com [reddit.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
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